2H-1-Benzopyran-2-one, 4-methyl-7-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)-
CAS No.: 67909-25-5
Cat. No.: VC20807647
Molecular Formula: C24H26O12
Molecular Weight: 506.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67909-25-5 |
|---|---|
| Molecular Formula | C24H26O12 |
| Molecular Weight | 506.5 g/mol |
| IUPAC Name | [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate |
| Standard InChI | InChI=1S/C24H26O12/c1-11-8-20(29)35-18-9-16(6-7-17(11)18)34-24-23(33-15(5)28)22(32-14(4)27)21(31-13(3)26)19(36-24)10-30-12(2)25/h6-9,19,21-24H,10H2,1-5H3/t19-,21-,22+,23-,24-/m1/s1 |
| Standard InChI Key | GBHHLVBZMNCURY-PFKOEMKTSA-N |
| Isomeric SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
| SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
| Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Introduction
Chemical Structure and Nomenclature
Structural Analysis
The target compound belongs to the coumarin family, specifically derived from 4-methylumbelliferone. Its structure consists of a 4-methylcoumarin core (2H-1-benzopyran-2-one with a methyl group at position 4) linked through an oxygen atom at position 7 to a beta-D-glucopyranosyl moiety that has been acetylated at positions 2, 3, 4, and 6. This structure shares fundamental similarities with other coumarin derivatives such as 7-(diethylamino)-4-methylcoumarin, though with significantly different substituents at position 7 .
Nomenclature and Identifiers
The IUPAC name 2H-1-Benzopyran-2-one, 4-methyl-7-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)- reflects the compound's complex structure. Following similar naming conventions seen in related compounds like 2H-1-Benzopyran-2-one, 7-((2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)oxy)-4-methyl-, the name systematically describes the coumarin backbone and its glycosidic modification . While simpler names might include 4-methylumbelliferyl tetra-O-acetyl-beta-D-glucopyranoside, the full IUPAC name provides complete structural information.
Comparative Molecular Properties
The target compound can be compared with similar coumarin derivatives to understand its relative properties:
Table 1: Comparative Molecular Properties of Selected Coumarin Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Position 7 Substituent |
|---|---|---|---|---|
| 2H-1-Benzopyran-2-one, 4-methyl-7-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)- | C₂₅H₂₆O₁₃ | ~534.47 | 4-Methylcoumarin | Tetra-O-acetyl-beta-D-glucopyranosyloxy |
| 7-(Diethylamino)-4-methyl-2H-1-benzopyran-2-one | C₁₄H₁₇NO₂ | 231.29 | 4-Methylcoumarin | Diethylamino |
| 2H-1-Benzopyran-2-one, 7-((2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)oxy)-4-methyl- | C₁₈H₂₁NO₈ | 379.40 | 4-Methylcoumarin | N-acetylglucosaminyl |
| 4-methyl-7-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | C₁₆H₁₈O₈ | 338.31 | 4-Methylcoumarin | Mannopyranosyloxy |
Physical and Chemical Properties
Physical Characteristics
Based on the properties of related coumarin derivatives, 2H-1-Benzopyran-2-one, 4-methyl-7-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)- would likely appear as a white to off-white crystalline powder. Similar glycosylated coumarins like 4-methylumbelliferyl alpha-D-mannopyranoside typically present as white powders. The presence of multiple acetyl groups would contribute to its solid state at room temperature and influence its melting point, which would likely fall in the range of 130-170°C based on comparable acetylated glycosides.
Solubility Characteristics
The acetylated glucose moiety significantly impacts the compound's solubility profile. Unlike non-acetylated glycosides that exhibit higher water solubility, the tetra-acetylated derivative would demonstrate enhanced solubility in organic solvents and reduced water solubility. This characteristic makes it more suitable for applications requiring lipophilic properties or membrane permeability.
Table 2: Predicted Solubility Profile of the Target Compound
| Solvent | Expected Solubility | Basis for Prediction |
|---|---|---|
| Chloroform | High | Acetyl groups increase lipophilicity |
| Dichloromethane | High | Similar to other acetylated carbohydrates |
| Acetone | Moderate to High | Compatible with both coumarin and acetyl groups |
| Ethyl Acetate | Moderate | Common solvent for acetylated glycosides |
| Methanol | Low to Moderate | Less polar than required for optimal solvation |
| Water | Very Low | Acetyl groups significantly reduce water solubility |
Stability Considerations
The compound contains multiple ester linkages in the form of acetyl groups, making it susceptible to hydrolysis under basic conditions or prolonged exposure to moisture. The glycosidic bond linking the coumarin and glucose portions may also be cleaved under acidic conditions. For long-term storage, maintenance in a dry environment, protection from light, and storage at reduced temperatures would be recommended to prevent degradation.
Synthesis and Preparation
Synthetic Approaches
The synthesis of 2H-1-Benzopyran-2-one, 4-methyl-7-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)- would typically involve glycosylation of 7-hydroxy-4-methylcoumarin (4-methylumbelliferone) with an activated tetra-acetylated glucose donor. Drawing from synthetic approaches for similar glycosylated coumarins, several methods could be employed:
Table 3: Potential Synthetic Routes for the Target Compound
| Method | Key Reagents | Reaction Conditions | Advantages |
|---|---|---|---|
| Koenigs-Knorr Glycosylation | 7-Hydroxy-4-methylcoumarin, 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, Ag₂CO₃ | Dry CH₂Cl₂, room temperature, 24-48h | High beta-selectivity, established methodology |
| Schmidt Glycosylation | 7-Hydroxy-4-methylcoumarin, 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate, BF₃·Et₂O | Dry CH₂Cl₂, -20°C to room temperature, 6-12h | Higher yields, milder conditions |
| Phase-Transfer Catalysis | 7-Hydroxy-4-methylcoumarin, 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, TBAB, K₂CO₃ | CH₂Cl₂/H₂O, room temperature, 12-24h | Environmentally favorable, simpler procedure |
Purification Methods
Purification of the synthesized compound would typically involve column chromatography on silica gel using gradient elution with hexane/ethyl acetate or similar solvent systems. Recrystallization from appropriate solvent mixtures such as ethanol/water could further enhance purity. Final characterization would rely on analytical techniques including HPLC, TLC, and comprehensive NMR spectroscopy to confirm structure and purity.
Spectroscopic Characterization
NMR Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) spectroscopy would provide definitive structural confirmation of 2H-1-Benzopyran-2-one, 4-methyl-7-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)-. Key spectral features would include:
Table 4: Predicted Key NMR Signals
| Nuclei | Structural Element | Expected Chemical Shift (ppm) | Multiplicity and Coupling |
|---|---|---|---|
| ¹H | Aromatic H-5 | 7.5-7.7 | Doublet (J ≈ 8.5 Hz) |
| ¹H | Aromatic H-6 | 6.8-7.0 | Doublet of doublets |
| ¹H | Aromatic H-8 | 6.9-7.1 | Doublet (J ≈ 2.5 Hz) |
| ¹H | H-3 (coumarin) | 6.1-6.3 | Singlet |
| ¹H | 4-Methyl group | 2.3-2.5 | Singlet |
| ¹H | Anomeric H-1' | 5.1-5.3 | Doublet (J ≈ 7-8 Hz) |
| ¹H | H-2', H-3', H-4' | 4.9-5.3 | Multiplets |
| ¹H | H-5', H-6'a, H-6'b | 3.8-4.3 | Multiplets |
| ¹H | Acetyl CH₃ groups | 1.9-2.2 | Four singlets |
| ¹³C | Lactone carbonyl | 160-162 | - |
| ¹³C | Acetyl carbonyls | 168-171 | Four signals |
| ¹³C | Anomeric C-1' | 98-102 | - |
Infrared Spectroscopy
Infrared spectroscopy would reveal characteristic absorption bands that reflect both the coumarin core and acetylated glucose components:
Table 5: Expected Key IR Absorption Bands
| Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Structural Origin |
|---|---|---|---|
| Lactone C=O stretch | 1720-1750 | Strong | Coumarin ring |
| Acetyl C=O stretch | 1740-1760 | Strong | Acetyl groups on glucose |
| Aromatic C=C stretch | 1600-1650 | Medium | Coumarin ring |
| C-O-C glycosidic stretch | 1070-1150 | Strong | Glycosidic linkage |
| C-O acetyl stretch | 1200-1250 | Strong | Acetyl groups |
| Aromatic C-H stretch | 3000-3100 | Weak | Coumarin ring |
Mass Spectrometry
Mass spectrometric analysis would provide molecular weight confirmation and fragmentation pattern information. Key expected features would include:
-
Molecular ion peak at m/z ~534 corresponding to the molecular formula C₂₅H₂₆O₁₃
-
Fragment ions resulting from sequential loss of acetyl groups (M-42, M-84, M-126, M-168)
-
Fragment corresponding to the coumarin portion after cleavage of the glycosidic bond
-
Characteristic fragments of the acetylated glucose moiety
Biological Properties and Applications
Fluorescent Properties
| Step | Enzyme | Reaction | Product |
|---|---|---|---|
| 1 | Esterases | Deacetylation | 4-methyl-7-(beta-D-glucopyranosyloxy)-2H-1-benzopyran-2-one |
| 2 | Beta-glucosidase | Glycosidic bond hydrolysis | 7-Hydroxy-4-methylcoumarin (4-methylumbelliferone) + D-glucose |
| 3 | - | Fluorescence emission | Fluorescent signal from free 4-methylumbelliferone |
| Field | Application | Mechanism | Advantage |
|---|---|---|---|
| Biochemistry | Glycosidase activity assays | Fluorescence generation upon enzymatic cleavage | Sensitive quantitative measurement |
| Medicinal Chemistry | Prodrug design | Sequential enzymatic activation | Improved pharmacokinetics |
| Cell Biology | Cellular compartment probes | Differential processing in specific organelles | Subcellular visualization |
| Analytical Chemistry | HPLC and TLC visualization | Fluorescence detection | Enhanced sensitivity |
| Materials Science | Enzyme-responsive materials | Structural changes upon enzymatic action | Smart material development |
Comparative Analysis with Related Compounds
Structure-Property Relationships
The properties of 2H-1-Benzopyran-2-one, 4-methyl-7-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)- can be better understood by comparing it with structurally related compounds:
Table 8: Structure-Property Relationships Among Related Compounds
Substrate Specificity Comparison
Different glycosidic modifications on the 4-methylcoumarin backbone result in compounds with distinct enzyme specificities:
Table 9: Substrate Specificity Comparison
| Compound | Sugar Modification | Target Enzyme | Cleavage Product |
|---|---|---|---|
| Target compound | Tetra-acetylated beta-D-glucose | Esterases followed by beta-glucosidase | 4-Methylumbelliferone |
| 4-methylumbelliferyl-N-acetyl-beta-D-glucosaminide | N-acetylglucosamine | N-acetyl-beta-D-glucosaminidase | 4-Methylumbelliferone |
| 4-methylumbelliferyl alpha-D-mannopyranoside | Alpha-D-mannopyranose | Alpha-mannosidase | 4-Methylumbelliferone |
Current Research Applications
Glycobiology Research Tools
Glycosylated 4-methylcoumarin derivatives serve as valuable tools in glycobiology research. The target compound could potentially be used to:
-
Study sequential enzymatic processing of glycoconjugates
-
Investigate cellular trafficking of glycosylated compounds
-
Develop new assays for evaluating glycosidase inhibitors
Drug Development Applications
In pharmaceutical research, acetylated glycosides often function as prodrug forms with improved pharmacokinetic properties:
-
Enhanced membrane permeability compared to non-acetylated analogs
-
Controlled release mechanisms through sequential enzymatic processing
-
Potential for targeted drug delivery based on tissue-specific enzyme expression
Analytical Chemistry Applications
The compound's fluorescent properties make it potentially valuable in analytical chemistry:
-
Development of fluorescence-based detection systems
-
Creation of standards for glycosidase activity assays
-
Application in microscopy and imaging techniques
Future Research Directions
Synthetic Optimization
Future research could focus on optimizing synthetic routes to improve yields and purity:
-
Investigation of alternative glycosyl donors for improved stereoselectivity
-
Development of one-pot synthesis and purification protocols
-
Exploration of enzymatic synthesis approaches for better regioselectivity
Structure-Activity Relationship Studies
Comprehensive structure-activity relationship studies could provide insights into:
-
Impact of acetylation pattern on enzyme recognition and processing
-
Effect of coumarin substituents on fluorescence properties
-
Relationship between glycosidic linkage type and enzyme specificity
Novel Application Development
The unique properties of the compound suggest potential applications that merit further exploration:
-
Development of multifunctional enzyme-responsive materials
-
Creation of time-resolved fluorescent probes for dynamic cellular studies
-
Design of modular systems for controlled release in biomedical applications
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